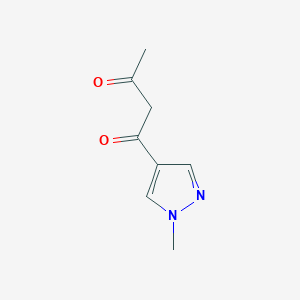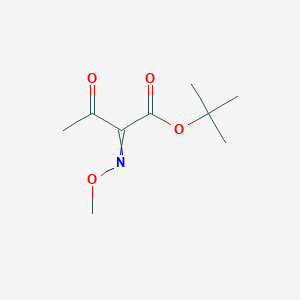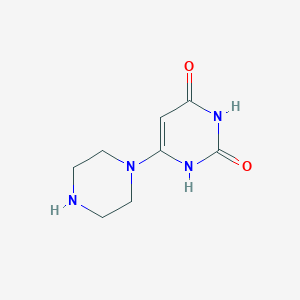![molecular formula C12H16ClNO2 B1422861 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide CAS No. 50911-75-6](/img/structure/B1422861.png)
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide
Descripción general
Descripción
“2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide” is a chemical compound with the CAS Number 50911-75-6 . It has a molecular weight of 241.71 and a molecular formula of C12H16ClNO2 . It is also known as a nonsteroidal anti-inflammatory drug .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is1S/C12H16ClNO2/c1-9-4-3-5-10(2)12(9)16-7-6-14-11(15)8-13/h3-5H,6-8H2,1-2H3,(H,14,15) . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.135±0.06 g/cm3 and a predicted boiling point of 416.5±45.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study by Pękala et al. (2011) synthesized and investigated a group of compounds related to 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide for their anticonvulsant activity. One compound exhibited significant effectiveness in mouse models for maximum electric shock (MES) and focal seizures. This suggests potential applications in anticonvulsant therapy (Pękala et al., 2011).
Potential as Pesticides
Olszewska et al. (2011) characterized N-derivatives of similar compounds by X-ray powder diffraction, indicating their potential as pesticides. These findings are relevant for agricultural applications, particularly in pest management (Olszewska et al., 2011).
Herbicide Metabolism
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds structurally related to this compound, in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of herbicide use (Coleman et al., 2000).
Synthesis and Structural Analysis
Ding et al. (2006) described the synthesis of a compound closely related to this compound, emphasizing its potential in various chemical applications and providing insights into its structural properties (Ding et al., 2006).
Fatty Acid Synthesis Inhibition in Algae
Weisshaar and Böger (1989) researched the inhibition of fatty acid synthesis in green algae by chloroacetamides, including compounds structurally related to this compound. This work highlights the environmental implications of these compounds (Weisshaar & Böger, 1989).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide, also known as Pyrithiobac , is the acetohydroxyacid synthase (AHAS) enzyme in plants . This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
Pyrithiobac acts by inhibiting the AHAS enzyme, thereby disrupting the synthesis of branched-chain amino acids in plants . This disruption leads to a halt in protein synthesis, which in turn inhibits the growth of weeds .
Biochemical Pathways
The inhibition of the AHAS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and plant growth. The disruption of these pathways leads to the death of the plant .
Result of Action
The result of Pyrithiobac’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, the compound effectively halts protein synthesis and plant growth . This leads to the death of the weed, thereby aiding in weed control in various agricultural settings.
Action Environment
The efficacy and stability of Pyrithiobac can be influenced by various environmental factorsIt is also important to note that safety precautions should be taken when handling Pyrithiobac, as it can be irritating to the eyes and skin .
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-3-5-10(2)12(9)16-7-6-14-11(15)8-13/h3-5H,6-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDATRCPKWDKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


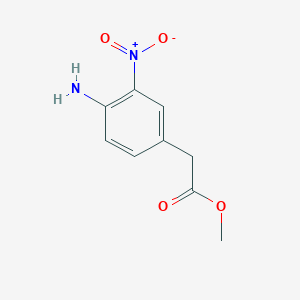




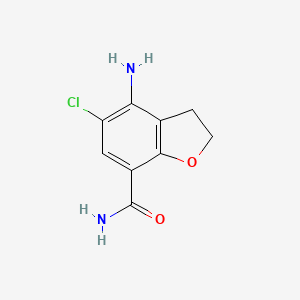
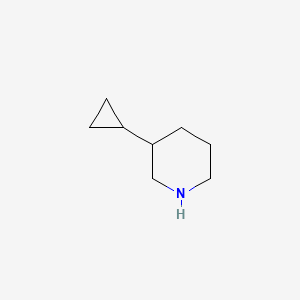
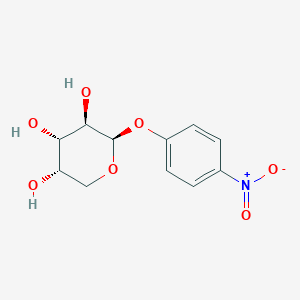
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
